molecular formula C15H14N2O2S B2873068 N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 921774-07-4

N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2873068
CAS No.: 921774-07-4
M. Wt: 286.35
InChI Key: NYWJHSNIZYOEFR-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide is a chemical compound of interest in medicinal chemistry research. It features a 1-methyl-2-oxoindoline (oxindole) scaffold linked via an amide bond to a thiophen-2-ylacetamide group. The oxindole core is a privileged structure in drug discovery, known for its ability to interact with kinase enzymes and is found in several established multi-targeted tyrosine kinase inhibitors (MT-TKIs) . Compounds incorporating similar structural motifs are actively being investigated for their potential as multitargeting agents, particularly in oncology, for targeting pathways such as c-MET and SMO that are implicated in drug-resistant cancers . Furthermore, acetamide derivatives linked to heterocyclic systems like thiophene are common in the synthesis of compounds evaluated for a range of biological activities, including antioxidant properties . This combination of pharmacophores makes this compound a valuable intermediate for researchers in the fields of organic synthesis and drug discovery, providing a platform for the development and biological evaluation of novel therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-17-13-5-4-11(7-10(13)8-15(17)19)16-14(18)9-12-3-2-6-20-12/h2-7H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWJHSNIZYOEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a thiophene boronic acid or thiophene halide.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the indolinone moiety, potentially forming alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the indolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound with an indolinone moiety and a thiophene ring, making it a derivative of indolinone. It is explored for diverse biological activities and potential uses in medicinal chemistry and drug development.

Scientific Research Applications

Enzyme Inhibition and Receptor Modulation: this compound may inhibit specific enzymes like kinases or proteases by binding to their active sites. It can also interact with cellular receptors, potentially modulating their activity and influencing downstream signaling pathways.

** anticancer Properties:** Studies suggest that this compound may have anticancer properties, showing cytotoxic effects on human cancer cell lines, primarily through apoptosis induction.

Modification and Optimization: The compound's structure allows modifications to enhance its efficacy and selectivity against specific biological targets. Modifying the compound's structure can enhance its biological activity or synthesize analogs. The ethyl group enhances its pharmacokinetic properties, influencing solubility and metabolic stability.

Interaction with Biological Macromolecules: Interaction studies, including molecular docking, suggest that this compound can bind to proteins involved in cancer pathways, potentially modulating these pathways. It may also interact with DNA/RNA, offering insights into gene expression regulation.

Analogues

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamideThiophene moiety and an indolinone coreNotable cytotoxicity against human cancer cell lines
N-(1-methylindolizin)-3-thiophenecarboxamideIndolizin core with a thiophene ringPotential antitumor activity
N-(4-methoxyphenyl)-2-(3-methylquinoxalin)acetamideQuinoxaline derivative with acetamide linkageAnticancer properties through apoptosis induction

The specific combination of indolinone and thiophene moieties in this compound may provide distinct biological activities compared to similar compounds.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • 2-Oxoindoline Derivatives : Compound 15 () shares the 2-oxoindoline core but lacks the thiophene moiety, instead incorporating a phenylacetamide group. This substitution likely alters solubility and target binding compared to the target compound .
  • Thiophene-Containing Analogs: Compound 11 () integrates a thiophen-2-yl group into a thienopyrimidine-thiazolidinone scaffold. Its higher melting point (255–257°C) suggests stronger intermolecular interactions due to extended conjugation .

Pharmacological Potential

While direct activity data for the target compound are absent, related structures provide insights:

  • Pyridazin-3(2H)-one Derivatives (): Exhibit agonist activity for formyl peptide receptors (FPR1/FPR2), activating calcium mobilization in neutrophils. The presence of a bromophenylacetamide group enhances receptor specificity .
  • Thienopyrimidine-Thiazolidinone Hybrids (): Demonstrated anti-breast cancer activity in vitro, with IC₅₀ values in the micromolar range. The thiophen-2-yl group may contribute to DNA intercalation or kinase inhibition .
  • 2-Oxoindoline Derivatives (): Some analogs (e.g., compound IK) showed neuroprotective effects in preclinical models, likely via modulation of oxidative stress pathways .

Discussion and Implications

Compared to analogs:

  • Advantages : The methyl group at N1 may improve metabolic stability over unsubstituted 2-oxoindolines .
  • Limitations : Lack of reported biological data limits mechanistic insights. Thiophene-containing analogs (e.g., compound 11) suggest a promising direction for anticancer applications .

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

This compound features an indolinone core combined with a thiophene ring, which is significant for its biological properties. The molecular formula is C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S, with a molecular weight of 286.4 g/mol . The presence of both the indolinone and thiophene moieties suggests diverse pharmacological profiles, particularly in anticancer and enzyme inhibition activities .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, such as kinases and proteases, by binding to their active sites. This interaction can modulate cellular signaling pathways and affect cell proliferation .
  • Cytotoxic Effects : Studies have shown that the compound exhibits cytotoxic effects against human cancer cell lines. It induces apoptosis through various mechanisms, including the activation of caspases and disruption of mitochondrial function .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
CytotoxicityInduces apoptosis in human cancer cell lines (e.g., MCF-7, MDA-MB-468)
Enzyme InhibitionInhibits kinase activity; potential for targeting specific proteases
Anticancer PropertiesDemonstrated efficacy in reducing tumor cell viability in vitro
Interaction with ReceptorsModulates activity of cellular receptors, influencing downstream signaling

Case Study 1: Anticancer Activity

A study evaluated the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated significant cytotoxicity, with IC50 values suggesting effective dose-response relationships. Molecular docking studies revealed that the compound binds to topoisomerase I, a crucial target for anticancer therapies .

Case Study 2: Enzyme Interaction

Further research explored the inhibitory effects of this compound on various kinases. The compound demonstrated selective inhibition, leading to reduced phosphorylation of key proteins involved in cell cycle regulation. This suggests potential applications in treating diseases characterized by dysregulated kinase activity .

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